

# In-Depth Technical Guide to 3-Amino-4-bromophenol (CAS: 100367-37-1)

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## Compound of Interest

Compound Name: 3-Amino-4-bromophenol

Cat. No.: B174537

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## Introduction

**3-Amino-4-bromophenol** is a valuable chemical intermediate extensively utilized in pharmaceutical research and development. Its molecular architecture, which features a benzene ring substituted with amino, hydroxyl, and bromine groups, offers a versatile platform for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, safety information, and its primary applications in the pharmaceutical industry. The strategic placement of its functional groups allows for a diverse range of chemical transformations, making it a key building block in the creation of novel drug candidates and Active Pharmaceutical Ingredients (APIs).<sup>[1]</sup>

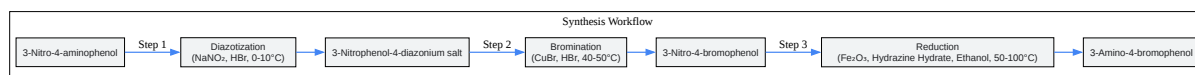
## Physicochemical Properties

**3-Amino-4-bromophenol** is typically a solid at room temperature.<sup>[2]</sup> A compilation of its key physical and chemical properties is presented below.

Property	Value	Source
CAS Number	100367-37-1	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO	[2][3]
Molecular Weight	188.02 g/mol	[2][3]
Appearance	Yellow powder	[4]
Purity	≥97%	[4]
Melting Point	157-160 °C	
Boiling Point (Predicted)	300.1 °C	[5]
Solubility	Soluble in organic solvents	[6]
InChIKey	JJNOHJJIVAVDLP-UHFFFAOYSA-N	[1][3]
SMILES	Nc1cc(O)ccc1Br	[6]

## Synthesis of 3-Amino-4-bromophenol

The synthesis of **3-Amino-4-bromophenol** is a multi-step process that begins with 3-nitro-4-aminophenol. The overall synthetic pathway involves three key reactions: diazotization, bromination, and reduction.[7][8]



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A high-level overview of the synthesis of **3-Amino-4-bromophenol**.

## Experimental Protocol

The following protocol is based on established synthetic methods.<sup>[7][8]</sup>

#### Step 1: Diazotization of 3-Nitro-4-aminophenol

- In a suitable reaction vessel, dissolve 3-nitro-4-aminophenol in hydrobromic acid (40-48 wt%). The mass ratio of 3-nitro-4-aminophenol to hydrobromic acid should be between 1:4 and 1:8.<sup>[1]</sup>
- Cool the mixture to 0-10 °C in an ice bath.
- Slowly add a solution of sodium nitrite (in a 1.0-1.2 molar ratio to the starting material) in water dropwise to the cooled solution, maintaining the temperature between 0-10 °C.
- Stir the reaction mixture for 1-3 hours at this temperature to ensure the complete formation of the 3-nitrophenol-4-diazonium salt.

#### Step 2: Bromination

- In a separate vessel, prepare a solution of cuprous bromide in hydrobromic acid.
- Add the previously prepared diazonium salt solution dropwise to the cuprous bromide solution while stirring.
- Heat the reaction mixture to 40-50 °C and stir for 1-2 hours.
- Cool the mixture to induce crystallization of 3-nitro-4-bromophenol.
- Collect the solid product by filtration and wash with cold water.

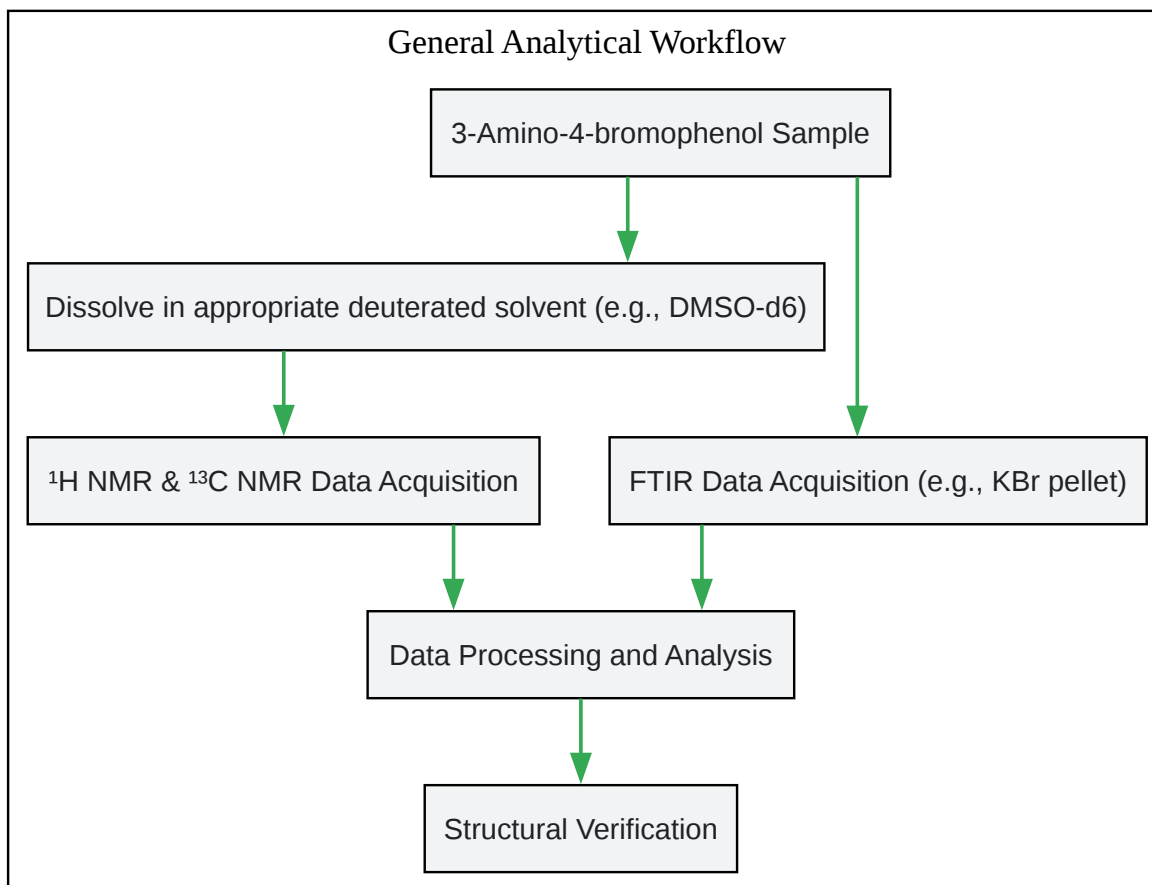
#### Step 3: Reduction

- Dissolve the 3-nitro-4-bromophenol solid in ethanol. The mass ratio of the solid to ethanol should be between 1:4 and 1:8.
- Add a catalytic amount of iron(III) oxide to the solution.
- Heat the mixture to 50-100 °C.

- Add hydrazine hydrate (in a 2.5-3.0 molar ratio to the 3-nitro-4-bromophenol) dropwise to the heated mixture.
- Reflux the reaction mixture for 2-5 hours.
- Monitor the reaction for the disappearance of the starting material.
- Upon completion, cool the reaction mixture and filter to remove the catalyst.
- Evaporate the solvent under reduced pressure to obtain the crude **3-Amino-4-bromophenol**.
- The crude product can be further purified by recrystallization.

## Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural confirmation of **3-Amino-4-bromophenol**.



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A generalized workflow for the spectroscopic analysis of **3-Amino-4-bromophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH<sub>2</sub>) protons, and the hydroxyl (-OH) proton. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm).<sup>[1]</sup>
- <sup>13</sup>C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Expected <sup>1</sup>H NMR Chemical Shifts (Predicted)

Protons	Chemical Shift (ppm)
Aromatic CH	6.5 - 7.5
-NH <sub>2</sub>	Variable, broad
-OH	Variable, broad

#### Experimental Protocol for <sup>1</sup>H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **3-Amino-4-bromophenol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns to deduce the coupling between neighboring protons.

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Amino-4-bromophenol** is characterized by absorption bands corresponding to its functional groups.

#### Expected IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Vibration
O-H (phenol)	3500-3200 (broad)	Stretching
N-H (amine)	3500-3300 (two bands)	Asymmetric & Symmetric Stretching
N-H (amine)	1650-1580	Bending (Scissoring)
C=C (aromatic)	1600-1450	Stretching

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

- **Sample Preparation:** Thoroughly grind a mixture of 1-2 mg of **3-Amino-4-bromophenol** with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- **Pellet Formation:** Place the powdered mixture in a pellet die and apply pressure to form a thin, transparent disc.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Safety and Handling

**3-Amino-4-bromophenol** is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements

Hazard Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Recommended Safety Precautions:

- **Engineering Controls:** Use in a well-ventilated area, preferably in a fume hood.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[2\]](#)

## Applications in Drug Development

**3-Amino-4-bromophenol** serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its trifunctional nature allows for selective modifications at the amino, hydroxyl, and bromo positions, enabling the construction of complex molecular scaffolds. It is particularly useful for introducing the aminophenol moiety into larger molecules, a common feature in many biologically active compounds. Its role is central to the exploration and development of new chemical entities with potential therapeutic applications.<sup>[1]</sup>

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- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Amino-4-bromophenol (CAS: 100367-37-1)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174537#3-amino-4-bromophenol-cas-number-100367-37-1]



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